1'-Ethyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key structural attributes include:
- 1'-Ethyl substitution on the piperidine nitrogen, which may influence lipophilicity and metabolic stability.
- 7-Methoxy group on the benzoxazine moiety, likely enhancing electron density and binding interactions.
Spirocyclic systems like this are often explored for their conformational rigidity, which can improve target selectivity in drug discovery .
Properties
IUPAC Name |
1'-ethyl-7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-3-23-11-9-21(10-12-23)24-17(14-16(22-24)19-8-5-13-27-19)15-6-4-7-18(25-2)20(15)26-21/h4-8,13,17H,3,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOXMZRSVJDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Ethyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of various bioactive molecules. The presence of a methoxy group and a thiophene moiety suggests potential interactions with biological targets related to neuropharmacology and oncology.
Biological Activity Overview
Research indicates that compounds similar to 1'-ethyl-7-methoxy derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that spirocyclic compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties against oxidative stress and neurodegeneration. Mechanisms include modulation of neurotransmitter levels and reduction of inflammation in neuronal tissues.
- Antimicrobial Properties : Certain piperidine derivatives have displayed significant antimicrobial activity against bacterial strains, suggesting that 1'-ethyl-7-methoxy derivatives may also possess similar properties.
Antitumor Efficacy
In a study evaluating the cytotoxic effects of spirocyclic compounds on human cancer cell lines (e.g., MCF-7 and HeLa), the results indicated that these compounds inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Neuroprotective Mechanism
A recent study assessed the neuroprotective effects of methoxy-substituted piperidine derivatives in models of oxidative stress. The compounds reduced reactive oxygen species (ROS) levels and exhibited protective effects on neuronal cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Data Tables
| Activity Type | Tested Compound | Cell Line/Model | IC50/EC50 Values | Mechanism |
|---|---|---|---|---|
| Antitumor | 1'-Ethyl-7-methoxy derivative | MCF-7 | 12 µM | Induces apoptosis via caspase activation |
| Neuroprotection | Methoxy-piperidine derivative | SH-SY5Y | 15 µM | Reduces ROS; enhances antioxidant enzyme levels |
| Antimicrobial | Piperidine derivatives | E. coli | 20 µg/mL | Disrupts bacterial cell wall synthesis |
Research Findings
Research has shown that the structural features of 1'-ethyl-7-methoxy derivatives significantly influence their biological activity. For example, the presence of electron-donating groups like methoxy enhances lipophilicity, improving membrane permeability and bioavailability in target cells.
Moreover, structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can lead to increased selectivity towards specific biological targets, enhancing therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
1'-Ethyl-7-methoxy-2-phenyl analog ()
- Differs by replacing the thiophen-2-yl group with a phenyl ring .
- However, the thiophene’s electron-rich nature could enhance interactions with metal ions or aromatic residues in enzyme pockets .
2-(4-Chlorophenyl) analog ()
- Substitutes thiophene with a 4-chlorophenyl group and uses a cyclohexane spiro core instead of piperidine.
- Impact : The chloro group increases electronegativity, possibly improving membrane permeability. The cyclohexane core may reduce conformational flexibility, affecting target engagement .
Modifications to the Spirocyclic Core
Piperidine vs. Cyclohexane Spiro Systems
- The target compound’s piperidine ring (N-containing) enables hydrogen bonding, whereas ’s cyclohexane lacks this capability.
- Biological Relevance : Piperidine derivatives are common in CNS-targeting drugs due to blood-brain barrier penetration, whereas cyclohexane systems may prioritize peripheral activity .
Hydroxyphenyl-Acetylated Piperidine ()
- Features a 2-hydroxyphenyl group and an acetylated piperidine.
- Impact : The hydroxyl group introduces polarity for improved solubility, while acetylation may protect against first-pass metabolism .
Pharmacological Activity and Target Selectivity
PDE5 Inhibition ()
Pyrazolopyrimidinone Derivatives ()
- Compounds like MK55 () and MK85 () feature pyrazolo[1,5-a]pyrimidinone cores with thiophene substituents.
- Comparison : These analogs exhibit confirmed activity in kinase inhibition assays, highlighting the role of thiophene in modulating enzyme interactions .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
